
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and two chlorine atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- typically involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: Contains methyl groups instead of chlorine, altering its chemical properties and reactivity.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance in scientific research.
Propriétés
Numéro CAS |
3993-62-2 |
|---|---|
Formule moléculaire |
C6H8Cl2N2 |
Poids moléculaire |
179.04 g/mol |
Nom IUPAC |
1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C6H8Cl2N2/c7-5-1-2-6(8,4-3-5)10-9-5/h1-4H2 |
Clé InChI |
OWBXCXYQZZBDAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(N=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


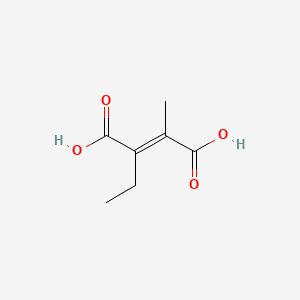
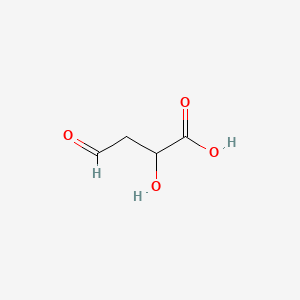

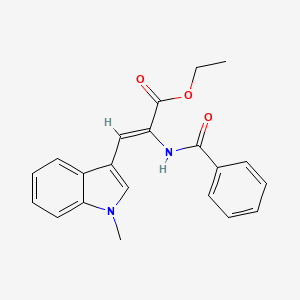
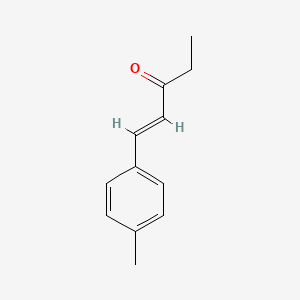
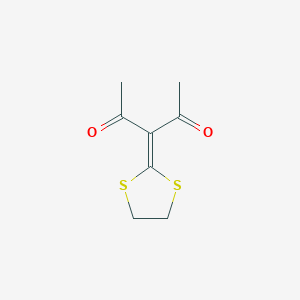
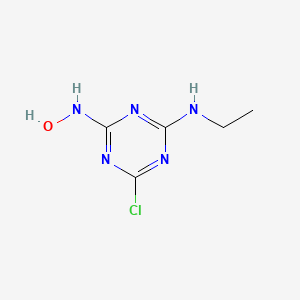
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
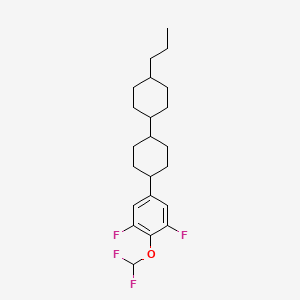
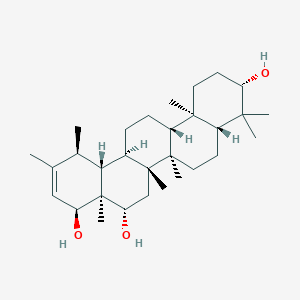

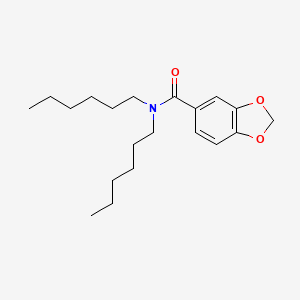
![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)
